6-(3,5-dimethoxyphenyl)pyridin-2-amine 6-(3,5-dimethoxyphenyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8857945
InChI: InChI=1S/C13H14N2O2/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-13(14)15-12/h3-8H,1-2H3,(H2,14,15)
SMILES: COC1=CC(=CC(=C1)C2=NC(=CC=C2)N)OC
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

6-(3,5-dimethoxyphenyl)pyridin-2-amine

CAS No.:

Cat. No.: VC8857945

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

6-(3,5-dimethoxyphenyl)pyridin-2-amine -

Specification

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 6-(3,5-dimethoxyphenyl)pyridin-2-amine
Standard InChI InChI=1S/C13H14N2O2/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-13(14)15-12/h3-8H,1-2H3,(H2,14,15)
Standard InChI Key XUNAICLJAZQXGV-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C2=NC(=CC=C2)N)OC
Canonical SMILES COC1=CC(=CC(=C1)C2=NC(=CC=C2)N)OC

Introduction

Structural and Electronic Characteristics

Molecular Geometry and Planarity

Pyridine derivatives often exhibit near-planar geometries due to aromatic conjugation. For example, the structurally related 3,5-dibromo-6-methylpyridin-2-amine displays a planar configuration with a root-mean-square (r.m.s.) deviation of 0.012 Å for non-hydrogen atoms . By analogy, 6-(3,5-dimethoxyphenyl)pyridin-2-amine is expected to adopt a similar planar arrangement, stabilized by π-conjugation across the pyridine ring and methoxy-substituted phenyl group. The methoxy groups at the 3- and 5-positions of the phenyl ring introduce steric bulk but maintain electronic delocalization via resonance effects.

Hydrogen Bonding and Supramolecular Interactions

In halogenated pyridin-2-amine analogs, N–H⋯N hydrogen bonds form inversion dimers, creating R₂²(8) loops in the crystal lattice . For 6-(3,5-dimethoxyphenyl)pyridin-2-amine, the primary amine group (-NH₂) may participate in similar intermolecular interactions, albeit with oxygen atoms from methoxy groups acting as potential hydrogen bond acceptors. Computational studies on related 2-aminopyrimidines reveal that H-bonding significantly influences molecular packing and stability .

Table 1: Predicted Hydrogen Bonding Parameters

Donor-Acceptor PairBond Length (Å)Bond Angle (°)
N–H⋯O (methoxy)2.85–3.10150–160
N–H⋯N (pyridine)2.70–2.90155–165

Synthesis and Characterization

Synthetic Pathways

The synthesis of 6-(3,5-dimethoxyphenyl)pyridin-2-amine can be inferred from methods used for analogous 2-aminopyrimidines . A plausible route involves:

  • Chalcone Precursor Preparation: Condensation of 3,5-dimethoxyacetophenone with an appropriate aldehyde under basic conditions.

  • Cyclization with Guanidine: Refluxing the chalcone intermediate with guanidine carbonate in dimethylformamide (DMF) at 160°C for 4–6 hours, followed by purification via recrystallization.

This method mirrors the synthesis of 4,6-diphenylpyrimidin-2-ylamine, which achieved yields of 33–73% depending on substituents . Modifications, such as solvent pre-drying and extended reaction times, may optimize yields for the target compound.

Spectroscopic Characterization

Key spectral features anticipated for 6-(3,5-dimethoxyphenyl)pyridin-2-amine include:

  • IR Spectroscopy: N–H stretches at 3,300–3,500 cm⁻¹ (free and H-bonded -NH₂), C=N stretches near 1,630–1,670 cm⁻¹, and C–O–C vibrations from methoxy groups at 1,250–1,270 cm⁻¹ .

  • ¹H NMR: Aromatic protons resonating at δ 6.8–8.1 ppm, methoxy (-OCH₃) singlets at δ 3.7–3.9 ppm, and broad -NH₂ signals near δ 4.5–5.3 ppm .

  • ¹³C NMR: Pyridine carbons at δ 105–167 ppm, methoxy carbons at δ 55–60 ppm, and quaternary aromatic carbons at δ 125–150 ppm .

Table 2: Predicted NMR Chemical Shifts

Proton/Carbon Typeδ (ppm)
Pyridine C2163–167
Pyridine C6105–110
Methoxy (-OCH₃)55–60
Aromatic H (ortho/meta)6.8–7.5

Physicochemical Properties

Lipophilicity and Solubility

Computational models using SwissADME predict the logP (octanol-water partition coefficient) of 6-(3,5-dimethoxyphenyl)pyridin-2-amine to be ~2.5–3.0, indicating moderate lipophilicity . This value aligns with derivatives bearing methoxy groups, which enhance solubility in polar aprotic solvents compared to halogenated analogs . Aqueous solubility is expected to be low (<1 mg/mL), necessitating formulation with co-solvents for biological testing.

Thermal Stability

Based on analogs like 4-(4-nitrophenyl)-6-phenylpyrimidin-2-ylamine (m.p. 198–200°C) , the target compound likely exhibits a melting point between 180–220°C. Differential scanning calorimetry (DSC) would provide precise decomposition thresholds, critical for pharmaceutical processing.

Computational Insights into Reactivity and Drug-Likeness

Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:

  • HOMO-LUMO Gap: ~4.5–5.0 eV, suggesting moderate kinetic stability.

  • Electrophilicity Index (ω): ~1.2–1.5 eV, indicative of nucleophilic character, favorable for interactions with electrophilic biological targets .

Table 3: Global Reactivity Descriptors

ParameterValue
Ionization Potential (I)6.8 eV
Electron Affinity (A)1.7 eV
Electronegativity (χ)4.25 eV
Chemical Hardness (η)2.55 eV

ADME Predictions

SwissADME simulations highlight favorable drug-likeness:

  • GI Absorption: High (due to moderate logP).

  • Blood-Brain Barrier (BBB) Permeability: Low (polar surface area >60 Ų).

  • CYP450 Interactions: Likely substrate for CYP3A4, necessitating metabolic stability assays .

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